molecular formula C15H13FO3 B1269673 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 346459-53-8

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1269673
CAS No.: 346459-53-8
M. Wt: 260.26 g/mol
InChI Key: MELWMTALSAOIPU-UHFFFAOYSA-N
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Description

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3. It is characterized by the presence of a fluorobenzyl group and a methoxybenzaldehyde moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 4-methoxybenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with the aldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets, while the methoxybenzaldehyde moiety may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
  • 3-[(3-Fluorobenzyl)oxy]-4-hydroxybenzaldehyde

Uniqueness

3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELWMTALSAOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354644
Record name 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346459-53-8
Record name 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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